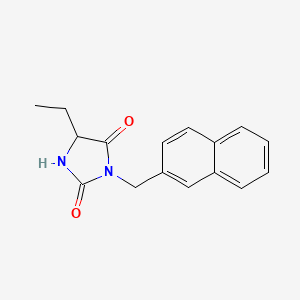![molecular formula C13H21NO2 B6896038 6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B6896038.png)
6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bicyclo[310]hexanyl-(3-ethylmorpholin-4-yl)methanone is a complex organic compound featuring a bicyclic hexane structure fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a wide range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure but differ in the attached functional groups.
Morpholine derivatives: These compounds share the morpholine ring but differ in the attached bicyclic structures.
Uniqueness
6-Bicyclo[310]hexanyl-(3-ethylmorpholin-4-yl)methanone is unique due to the combination of the bicyclic hexane and morpholine structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-9-8-16-7-6-14(9)13(15)12-10-4-3-5-11(10)12/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABODVLLALSGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B6895964.png)
![N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B6895970.png)
![Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B6895982.png)
![3,4-dihydro-2H-pyran-6-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B6895986.png)
![2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide](/img/structure/B6895988.png)
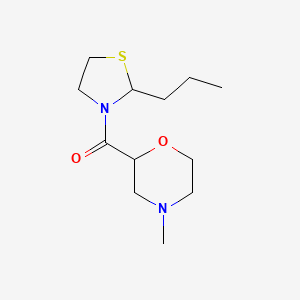

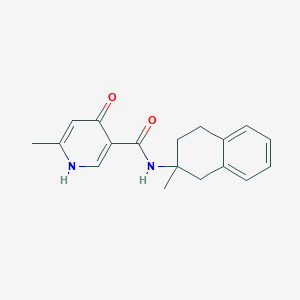
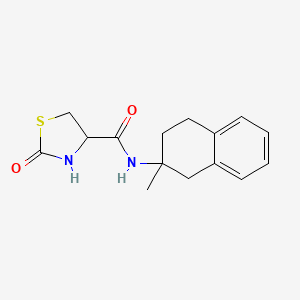
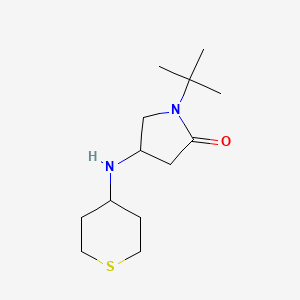
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,2,3,3-tetramethylazetidine-1-carboxamide](/img/structure/B6896009.png)
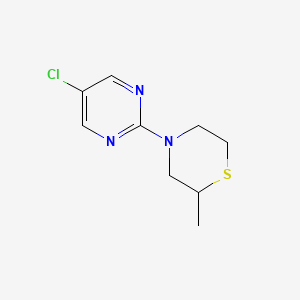
![(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6896021.png)
